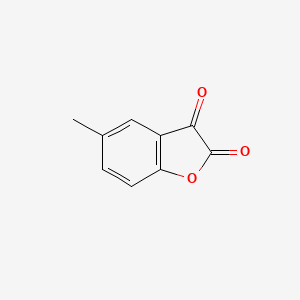

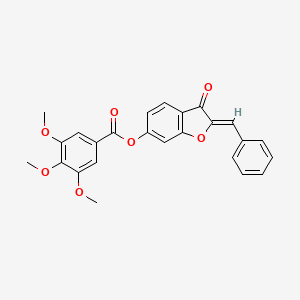

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione, also known as Menadione or Vitamin K3, is a synthetic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and has a characteristic odor. Menadione is an important compound in the field of biochemistry and is used in a variety of applications, including in the synthesis of vitamin K and as an antioxidant.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Benzofuran derivatives, including 5-Methoxyisobenzofuran-1,3-dione, have shown promising anticancer effects. Researchers have identified specific benzofuran compounds with significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 exhibited substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the potential of benzofuran derivatives as novel anticancer agents.

Antimicrobial Activity

Benzofuran scaffolds have emerged as promising antimicrobial agents. While 5-Methoxyisobenzofuran-1,3-dione itself has not been extensively studied in this context, related benzofuran compounds exhibit antimicrobial properties. Researchers have explored synthetic approaches to prepare these compounds, emphasizing their potential as drug candidates .

Drug Lead Compounds

Due to their biological activities, benzofuran derivatives are considered potential natural drug lead compounds. Novel macrocyclic benzofuran compounds, for example, have shown anti-hepatitis C virus activity and may serve as effective therapeutic drugs for hepatitis C disease. Additionally, scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents .

Chemical Synthesis

Recent advances in benzofuran synthesis methods have expanded our understanding of these compounds. Researchers have discovered unique approaches for constructing benzofuran rings. For instance:

- Proton quantum tunneling facilitates the construction of benzofuran rings with high yield and fewer side reactions .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature and are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources contribute to the diversity of benzofuran derivatives and their potential applications .

Other Potential Applications

While the above areas represent major research directions, 5-Methoxyisobenzofuran-1,3-dione may have additional applications that warrant exploration. Further studies could reveal its role in other fields such as neuroprotection, cardiovascular health, or metabolic disorders.

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity, and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Link Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(106), 87253-87263. Link

Eigenschaften

IUPAC Name |

5-methyl-1-benzofuran-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLICVJMDYHGISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)